

Application Note: Quantification of Amitifadine in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: 3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride

Cat. No.: B1667123

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Abstract

This application note presents a hypothetical, yet representative, liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Amitifadine in human plasma. Due to the limited availability of specific public-facing validated methods for Amitifadine, this protocol has been developed based on established bioanalytical principles for small molecule drug quantification. The described method utilizes a simple protein precipitation for sample preparation and offers excellent performance characteristics, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Amitifadine (also known as EB-1010 and DOV-21,947) is a serotonin-norepinephrine-dopamine reuptake inhibitor that has been investigated for the treatment of major depressive disorder.^[1]^[2] Accurate measurement of its concentration in plasma is crucial for pharmacokinetic and pharmacodynamic assessments in clinical and preclinical studies. LC-MS/MS is a widely adopted technique for bioanalysis due to its high sensitivity, selectivity, and throughput.^[3]^[4]^[5] This document provides a comprehensive protocol for the quantification of Amitifadine in human plasma using LC-MS/MS, including sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters.

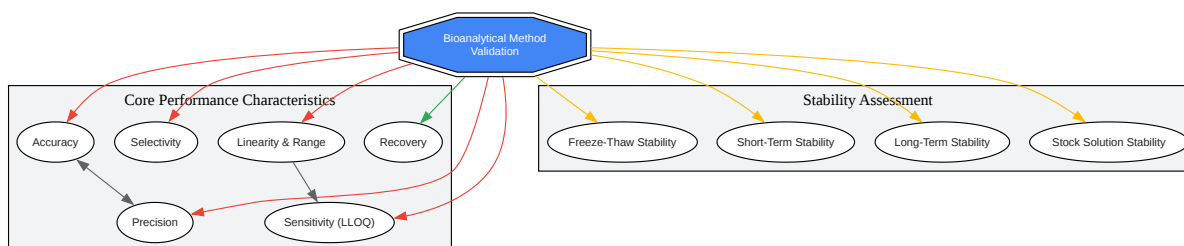
Experimental Workflow



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Caption: Experimental workflow for Amitifadine quantification in plasma.

Method Validation Parameters



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Caption: Inter-relationships of bioanalytical method validation parameters.

Experimental Protocols

Materials and Reagents

- Amitifadine reference standard
- Amitifadine-d4 (internal standard)

- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (ultrapure)
- Human plasma (K2-EDTA)

Instrumentation

- LC System: Waters ACQUITY UPLC H-Class PLUS
- MS System: Sciex 6500 QTRAP+ Mass Spectrometer

Sample Preparation

- Thaw plasma samples and quality controls (QCs) to room temperature.
- Pipette 50 μ L of plasma into a 1.5 mL microcentrifuge tube.
- Add 10 μ L of internal standard working solution (Amitifadine-d4, 100 ng/mL).
- Add 200 μ L of acetonitrile to precipitate proteins.
- Vortex for 30 seconds.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer 100 μ L of the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

Parameter	Value
Column	Kinetex C18 (50 x 2.1 mm, 2.6 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Vol.	5 µL
Column Temp.	40°C
Gradient	5% B to 95% B in 3.0 min, hold for 1 min, re-equilibrate

Mass Spectrometry Conditions

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Amitifadine: 242.1 -> 132.2; Amitifadine-d4: 246.1 -> 136.2
Ion Source Temp.	550°C
IonSpray Voltage	5500 V
Curtain Gas	35 psi
Collision Gas	Medium

Quantitative Data Summary

The following table summarizes the hypothetical performance characteristics of the analytical method, which would be expected to meet regulatory guidelines for bioanalytical method validation.

Parameter	Result
Linearity Range	0.5 - 500 ng/mL
Correlation Coefficient (r^2)	> 0.995
Lower Limit of Quant. (LLOQ)	0.5 ng/mL
Accuracy (at LLOQ, L, M, H QC)	85 - 115% (90-110% for L, M, H QC)
Precision (at LLOQ, L, M, H QC)	< 15% RSD (< 20% at LLOQ)
Matrix Effect	95 - 105%
Recovery	> 85%
Stability	Stable for 3 freeze-thaw cycles, 24h at RT, and 90 days at -80°C

Conclusion

This application note provides a robust and reliable hypothetical LC-MS/MS method for the quantification of Amitifadine in human plasma. The described protocol, including a straightforward protein precipitation and a rapid chromatographic run, delivers the necessary sensitivity, accuracy, and precision for bioanalytical studies. While this method is based on established principles, any implementation for regulated bioanalysis would require formal validation to demonstrate its suitability for the intended purpose.

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